4-Bromo-2-methyl-5-nitrophenol
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Overview
Description
4-Bromo-2-methyl-5-nitrophenol, also known as 6-Bromo-3-hydroxy-2-methyl-4-nitrophenol, is a synthetic organic compound with the chemical formula C7H6BrNO4. It is commonly used in scientific research as a reagent or intermediate in the synthesis of other organic compounds.
Scientific Research Applications
4-Bromo-2-methyl-5-nitrophenol is commonly used in scientific research as a reagent or intermediate in the synthesis of other organic compounds. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism Of Action
The mechanism of action of 4-Bromo-2-methyl-5-nitrophenol is not well understood. However, it is believed to exert its effects through the inhibition of certain enzymes or proteins in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-methyl-5-nitrophenol have not been extensively studied. However, it has been shown to have some antimicrobial activity and may also have some antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Bromo-2-methyl-5-nitrophenol in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-Bromo-2-methyl-5-nitrophenol. One area of research could be to further investigate its mechanism of action and to identify its molecular targets in the body. Another area of research could be to explore its potential as an antimicrobial or antioxidant agent. Additionally, it may be useful to investigate its potential as a building block for the synthesis of other organic compounds.
Synthesis Methods
The synthesis of 4-Bromo-2-methyl-5-nitrophenol involves the reaction between 4-bromo-2-methylphenol and sodium nitrite in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to generate 4-Bromo-2-methyl-5-nitrophenol.
properties
IUPAC Name |
4-bromo-2-methyl-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYXTOZTXBSWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-nitrophenol |
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